Achiral Nature Simplifies SAR vs. Phenylalanine
N-Benzylglycine (NBzlGly) is an achiral structural isomer of phenylalanine (Phe), which is a chiral amino acid with an L-configuration in natural peptides. This achirality eliminates stereochemical complexity, providing a cleaner signal in SAR studies where the goal is to isolate the contribution of the aromatic benzyl side chain to biological activity without confounding effects from stereochemistry [1].
| Evidence Dimension | Chirality (Presence of stereocenter) |
|---|---|
| Target Compound Data | Achiral (0 stereocenters) |
| Comparator Or Baseline | Phenylalanine: Chiral (1 stereocenter; L-configuration in nature) |
| Quantified Difference | Qualitative: Eliminates stereochemical variable |
| Conditions | Structural comparison; functional implication in peptide SAR studies |
Why This Matters
In SAR campaigns, replacing Phe with its achiral isomer N-Benzylglycine allows researchers to unequivocally attribute any changes in biological activity to the removal of the alpha-carbon stereocenter, rather than to the altered side chain geometry, thereby accelerating the lead optimization process [2].
- [1] Biondi L, Filira F, Gobbo M, Rocchi R, Piek T. Synthesis, conformation and biological activity of linear and cyclic Thr6-bradykinin analogues containing N-benzylglycine in place of phenylalanine. J Pept Sci. 2001;7(12):626-40. View Source
- [2] U.S. Patent 5,527,882. Polypeptide having an amino acid replaced with N-benzylglycine. Filed 1994-11-07. View Source
